2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid
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Overview
Description
2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid is an organic compound with the molecular formula C8H7ClFNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine and fluorine atoms, and an amino group is attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with glycine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 2-nitro-2-(4-chloro-3-fluorophenyl)acetic acid.
Reduction: Formation of 2-amino-2-(4-chloro-3-fluorophenyl)ethanol.
Substitution: Formation of various substituted phenylacetic acid derivatives depending on the substituent introduced.
Scientific Research Applications
2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(4-chloro-3-fluorophenyl)ethanol: Similar structure but with an alcohol group instead of a carboxylic acid.
2-Amino-2-(4-chloro-3-fluorophenyl)propanoic acid: Similar structure but with an additional methyl group on the alpha carbon.
2-Amino-2-(4-chloro-3-fluorophenyl)butanoic acid: Similar structure but with a longer carbon chain.
Uniqueness
2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of both an amino and a carboxylic acid group. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-amino-2-(4-chloro-3-fluorophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNNVLOEKGJJJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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